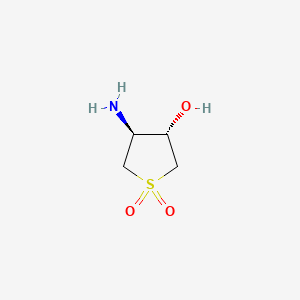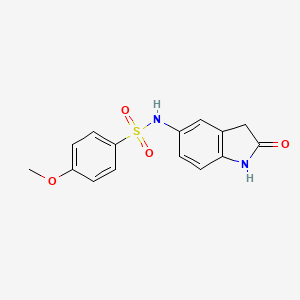
5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide is a compound belonging to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatile applications in organic and medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method includes the cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research as a pan-FGFR covalent inhibitor .
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). It acts as a covalent inhibitor, binding irreversibly to the active site of the receptor, thereby blocking its activity. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-pyrazole derivatives, such as:
- 5-Amino-1H-pyrazole-4-carboxamide
- 5-Amino-3-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide .
Uniqueness
What sets 5-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide apart is its unique diisopropyl substitution, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may contribute to its superior efficacy and selectivity in various applications .
Properties
IUPAC Name |
5-amino-N,1-di(propan-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-6(2)13-10(15)8-5-12-14(7(3)4)9(8)11/h5-7H,11H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCQTGBJQLOHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=C1)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2849338.png)


![2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2849343.png)
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)

![2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)



![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)



